N-cycloheptyl-4-iodobenzamide

Beschreibung

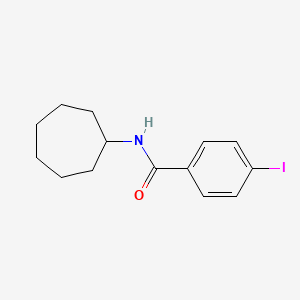

N-cycloheptyl-4-iodobenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and an iodine substituent at the para position of the benzamide ring. This structural configuration imparts unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

N-cycloheptyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGPICYXZYYJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-iodobenzamide typically involves the following steps:

Formation of 4-iodobenzoic acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

Conversion to 4-iodobenzoyl chloride: The 4-iodobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Amidation reaction: The 4-iodobenzoyl chloride is reacted with cycloheptylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-cycloheptyl-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction typically yields the corresponding amine.

Hydrolysis Products: Hydrolysis results in the formation of 4-iodobenzoic acid and cycloheptylamine.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-4-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the cycloheptyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cycloheptyl vs. Cyclopropyl : The cycloheptyl group in this compound confers greater steric bulk and hydrophobicity compared to the cyclopropyl group in N-cyclopropyl-N-ethyl-4-iodobenzamide. This may influence receptor selectivity and metabolic stability .

- Aromatic vs. Aliphatic Substituents: Compounds like 4-IBP (benzylpiperidinyl) and N-(3-aminophenyl)-4-iodobenzamide (aminophenyl) exhibit distinct electronic profiles. The basic piperidine in 4-IBP may enhance interactions with charged receptor residues, whereas the amino group in the latter could facilitate hydrogen bonding .

Pharmacological Activity

- Receptor Affinity : Analogs such as BD 1008 and BD 1047 (dihydrobromide salts with dichlorophenyl and pyrrolidinyl groups) show high affinity for σ receptors, suggesting that iodobenzamide derivatives with bulky substituents may target similar pathways .

- Solubility and Bioavailability: The cycloheptyl group’s hydrophobicity may reduce aqueous solubility compared to polar analogs like N-(3-aminophenyl)-4-iodobenzamide. However, this lipophilicity could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Biologische Aktivität

N-Cycloheptyl-4-iodobenzamide is a compound of interest in medicinal chemistry due to its unique structural characteristics, particularly the presence of an iodine atom and a cycloheptyl group. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a 4-iodobenzamide moiety. The iodine atom contributes to the compound's distinct chemical reactivity, while the cycloheptyl group adds steric bulk, influencing its binding affinity to biological targets.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets, such as sigma receptors. These receptors are implicated in various biological processes, including cell proliferation and apoptosis. The compound's ability to bind to these receptors can modulate their activity, leading to significant biological effects.

Key Mechanisms:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding interactions with receptors or enzymes.

- Steric Effects : The cycloheptyl group affects the compound's conformation, potentially increasing its selectivity and efficacy against certain targets.

Biological Activity

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that compounds targeting sigma receptors can induce apoptosis in various cancer cell lines. For instance, sigma receptor ligands have been found to trigger caspase-dependent apoptosis in glioma and breast cancer cells .

- This compound may exhibit similar properties by modulating sigma receptor activity.

-

Receptor Binding Studies :

- It has been explored as a ligand in receptor binding studies, which are crucial for understanding its interactions with biological macromolecules.

- Therapeutic Applications :

Case Studies

Several case studies highlight the potential of this compound and similar compounds:

Case Study 1: Sigma Receptor Ligands in Cancer Treatment

A study demonstrated that sigma receptor ligands preferentially localize to cancer cells, inducing apoptosis with minimal off-site toxicity. This characteristic is particularly beneficial for targeted cancer therapies .

Case Study 2: Environmental Impact

Research on pharmaceuticals and personal care products (PPCPs) has shown that compounds like this compound can enter aquatic environments, raising concerns about their ecological impact. Understanding these dynamics is essential for assessing the long-term effects of such compounds on ecosystems .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Biological Activity | Target Receptor | Mechanism |

|---|---|---|---|

| This compound | Induces apoptosis in cancer cells | Sigma Receptors | Caspase-dependent pathways |

| Rimcazole | Triggers apoptosis in breast cancer cells | Sigma Receptors | Calcium signaling modulation |

| Siramesine | Induces apoptosis via lysosomal permeability | Sigma-2 Receptors | Oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.